2-Amino-5-methylphenol 2-Amino-5-methylphenol
Brand Name: Vulcanchem
CAS No.: 2835-98-5
VCID: VC0193566
InChI: InChI=1S/C7H9NO/c1-5-2-3-6(8)7(9)4-5/h2-4,9H,8H2,1H3
SMILES: CC1=CC(=C(C=C1)N)O
Molecular Formula: C7H9NO
Molecular Weight: 123.15 g/mol

2-Amino-5-methylphenol

CAS No.: 2835-98-5

VCID: VC0193566

Molecular Formula: C7H9NO

Molecular Weight: 123.15 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

2-Amino-5-methylphenol - 2835-98-5

Description

2-Amino-5-methylphenol is a chemical compound with the molecular formula C7H9NO and a molecular weight of 123.155 g/mol . It is also known by several other names, including 6-amino-m-cresol, 2-hydroxy-4-methylaniline, and 2-hydroxy-p-toluidine . The compound has a CAS Registry Number of 2835-98-5 and an InChI Key of HCPJEHJGFKWRFM-UHFFFAOYSA-N . Its chemical structure can be represented by the SMILES notation CC1=CC(=C(C=C1)N)O .

2-Amino-5-methylphenol is used in the synthesis of tridentate Schiff base ligands and non-metallocene catalysts with phenoxy-imine ligands . It can react with bovine hemoglobin to form 2-amino-4,4alpha-dihydro-4alpha-7-dimethyl-3H-phenoxazine-3-one, which can inhibit Poliovirus proliferation in Vero cells . This compound has also been investigated in vitro to assess its impact on diverse biological processes, providing insights into cellular metabolism and the expression of genes . Additionally, 2-amino-5-methylphenol derivatives have applications in oxidative hair colorants, providing bright blond to gold color shades .

Other similar chemical compounds include 2-amino-5-aminomethyl-phenol derivatives, which also provide bright blond to gold color shades and meet requirements for wash fastness, light fastness, and rubbing fastness . 2-Amino-5-methylphenol is a diamine that forms a copper complex via intramolecular hydrogen bonding and is used as a reagent in organic synthesis .

CAS No. 2835-98-5
Product Name 2-Amino-5-methylphenol
Molecular Formula C7H9NO
Molecular Weight 123.15 g/mol
IUPAC Name 2-amino-5-methylphenol
Standard InChI InChI=1S/C7H9NO/c1-5-2-3-6(8)7(9)4-5/h2-4,9H,8H2,1H3
Standard InChIKey HCPJEHJGFKWRFM-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)N)O
Canonical SMILES CC1=CC(=C(C=C1)N)O
Purity > 95%
Synonyms JAROCOL 2M5AP; 6-amino-meta-cresol; 6-Amino-m-cresol; 2-Amino-5-methylphenol; 2-AMINO-5-METHYLPHENOL 98%; 6-Amino-m-methylphenol; m-Hydroxy-p-toluidine; Phenol, 2-amino-5-methyl-; 6-AMINO-M- CRESOL, 4-AMINO- 3- HYDROXYTOLUENE, 2-AMINO-5- METHYLPHENOL, 2- HYDROXY-
Reference Saraon et al. A drug discovery platform to identify compounds that inhibit EGFR triple mutants. Nature Chemical Biology, doi: 10.1038/s41589-020-0484-2, published online 24 February 2020
PubChem Compound 76082
Last Modified Aug 15 2023

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator